Methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate
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Overview
Description
Methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate is a complex organic compound that features a pyrrolidine ring, a pyrimidine moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as carbonyl compounds and amines.
Attachment of Pyrimidine Moiety: The pyrimidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the pyrrolidine intermediate.
Formation of Benzoate Ester: The final step involves esterification, where the carboxylic acid group of the benzoate is reacted with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are also used in medicinal chemistry.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine have similar pyrimidine moieties and are known for their biological activities.
Uniqueness
Methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate is unique due to its combination of a pyrrolidine ring, a pyrimidine moiety, and a benzoate ester. This unique structure may confer specific biological activities that are not observed in other similar compounds, making it a valuable target for further research and development .
Properties
IUPAC Name |
methyl 4-(3-pyrimidin-4-yloxypyrrolidine-1-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-23-17(22)13-4-2-12(3-5-13)16(21)20-9-7-14(10-20)24-15-6-8-18-11-19-15/h2-6,8,11,14H,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRENBOAEOBMWMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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